Cas no 915921-66-3 (5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine)

5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine is a specialized heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group and a 4-methylphenoxyethyl side chain. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The thiadiazole moiety contributes to its potential bioactivity, while the phenoxyethyl group enhances solubility and binding affinity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor interactions. The compound’s stability and synthetic versatility further support its utility in developing novel therapeutic agents or crop protection chemicals. Suitable for controlled reactions, it serves as a key intermediate in organic synthesis.
5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine structure
915921-66-3 structure
Product Name:5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine
CAS No:915921-66-3
MF:C11H13N3OS
MW:235.305420637131
MDL:MFCD08691951
CID:872050
PubChem ID:17604493
Update Time:2025-05-19

5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-(p-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine
    • 5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
    • 5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
    • DTXSID50589698
    • 915921-66-3
    • AKOS022185175
    • CHEMBRDG-BB 9071389
    • BS-38537
    • MFCD08691951
    • 5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine
    • MDL: MFCD08691951
    • Inchi: 1S/C11H13N3OS/c1-8-2-4-9(5-3-8)15-7-6-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14)
    • InChI Key: QMBIUXOJDPFNJX-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1CCOC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 235.07800
  • Monoisotopic Mass: 235.07793322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 89.3Ų

Experimental Properties

  • PSA: 89.27000
  • LogP: 2.63140

5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M358703-50mg
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
915921-66-3
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$ 50.00 2022-06-03
TRC
M358703-100mg
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
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$ 80.00 2022-06-03
Chemenu
CM529388-5g
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eNovation Chemicals LLC
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abcr
AB220218-1 g
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine; 95%
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€137.20 2023-07-20
abcr
AB220218-5 g
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine; 95%
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€381.90 2023-07-20
abcr
AB220218-1g
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, 95%; .
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abcr
AB220218-5g
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, 95%; .
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5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:915921-66-3)5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine
Order Number:A1192907
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:19
Price ($):226.0
Email:sales@amadischem.com

Additional information on 5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine

Professional Introduction to Compound with CAS No. 915921-66-3 and Product Name: 5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine

The compound with the CAS number 915921-66-3 and the product name 5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. Thiadiazole scaffolds are known for their structural versatility and ability to interact with various biological targets, making them valuable candidates for drug discovery and development.

In recent years, there has been a surge in research focusing on the development of novel thiadiazole-based compounds due to their reported efficacy in treating a wide range of diseases. The structural motif of 5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine incorporates a 4-methylphenoxy group, which is known to enhance the lipophilicity and metabolic stability of the molecule. This modification is particularly important in drug design, as it can improve the compound's pharmacokinetic properties, thereby increasing its bioavailability and therapeutic efficacy.

The thiadiazol-2-amine core of this compound is a critical pharmacophore that interacts with biological targets such as enzymes and receptors. Thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The presence of the 5-amino group further extends the potential for further chemical modifications, allowing for the development of more sophisticated derivatives with tailored biological activities.

Recent studies have highlighted the importance of thiadiazole derivatives in addressing emerging therapeutic challenges. For instance, research has demonstrated that certain thiadiazole compounds exhibit potent inhibitory effects on kinases and other enzymes involved in cancer progression. The 5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine molecule shows promise in this context, as preliminary in vitro studies suggest it may interfere with key signaling pathways implicated in tumor growth and metastasis.

The 4-methylphenoxy substituent not only enhances lipophilicity but also contributes to the compound's overall stability under physiological conditions. This is a crucial factor in drug development, as it ensures that the molecule remains intact and active within the body. Additionally, the structural features of this compound make it a suitable candidate for further optimization through structure-based drug design approaches.

Advances in computational chemistry have enabled researchers to predict the binding modes of thiadiazole derivatives with high precision. Molecular docking studies have been instrumental in identifying key interactions between 5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine and target proteins. These insights have guided the development of more potent and selective analogs with improved pharmacological profiles.

The synthesis of 5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability. Techniques such as flow chemistry and continuous manufacturing are being explored to streamline the production process and reduce costs.

Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they can be tested in human trials. The 5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine molecule has undergone several rounds of preclinical testing to assess its toxicity profile and pharmacological activity. Initial results have been encouraging, suggesting that it may be a viable candidate for further clinical development.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are identified and optimized. These technologies enable researchers to analyze vast datasets rapidly, identifying promising candidates based on their structural features and predicted biological activities. The 5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine molecule exemplifies how computational tools can accelerate the drug discovery process by pinpointing molecules with high potential for therapeutic success.

In conclusion,5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine, represented by CAS No. 915921-66-3, represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. Further research is warranted to fully explore its therapeutic potential, particularly in areas such as oncology, where it shows early promise as an effective treatment option.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:915921-66-3)5-2-(4-Methylphenoxy)ethyl-1,3,4-thiadiazol-2-amine
A1192907
Purity:99%
Quantity:5g
Price ($):226.0
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